molecular formula C27H45NO B12642829 Solanidan-3-ol, (3beta,5alpha,22beta)- CAS No. 3922-07-4

Solanidan-3-ol, (3beta,5alpha,22beta)-

Cat. No.: B12642829
CAS No.: 3922-07-4
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-OFMODGJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- involves multiple steps, starting from simpler steroidal precursors. The synthetic route typically includes:

Industrial Production Methods

Industrial production of Solanidan-3-ol, (3beta,5alpha,22beta)- often involves large-scale chemical synthesis using the aforementioned steps but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Solanidan-3-ol, (3beta,5alpha,22beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solanidan-3-ol, (3beta,5alpha,22beta)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Solanidan-3-ol, (3beta,5alpha,22beta)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Solanidan-3-ol, (3beta,5alpha,22beta)- can be compared with other similar steroidal alkaloids:

Uniqueness

Solanidan-3-ol, (3beta,5alpha,22beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications, which are distinct from other similar compounds .

Properties

CAS No.

3922-07-4

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol

InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

JALVTHFTYRPDMB-OFMODGJOSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C

Origin of Product

United States

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